

# ETP-46321 vs. Idelalisib: A Comparative Analysis in Lymphocyte Studies

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## Compound of Interest

Compound Name: ETP-46321

Cat. No.: B15541992

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PI3K inhibitors **ETP-46321** and idelalisib, with a focus on their effects in lymphocyte studies. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

**ETP-46321** is a potent dual inhibitor of the p110 $\alpha$  and p110 $\delta$  isoforms of phosphoinositide 3-kinase (PI3K), while idelalisib is a selective inhibitor of the p110 $\delta$  isoform. Both compounds have been investigated for their roles in modulating lymphocyte activity, a critical aspect of immune response and a therapeutic target in various hematological malignancies and autoimmune diseases. This guide synthesizes available data to draw a comparative picture of their performance in key lymphocyte-based assays.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for **ETP-46321** and idelalisib, providing a side-by-side comparison of their potency and selectivity.

Table 1: Kinase Inhibitory Activity

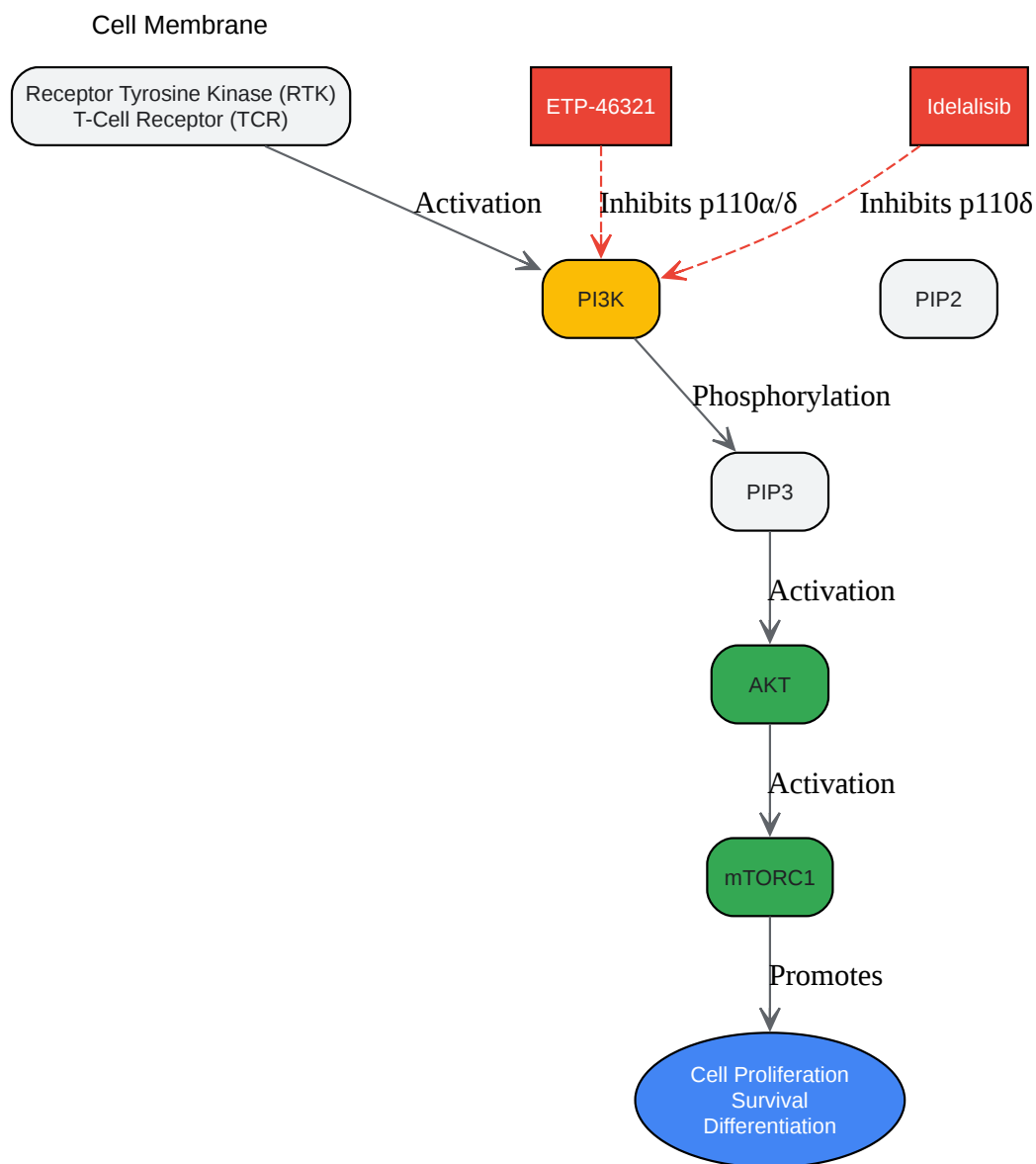
Compound	Target	Ki (nM)	IC50 (nM)	Selectivity
ETP-46321	p110α	2.3	-	Dual p110α/δ inhibitor
p110δ	14.2	-		
Idelalisib	p110δ	-	~2.5	40- to 300-fold selective for p110δ over other PI3K Class I isoforms

Table 2: Effects on Lymphocyte Function

Compound	Assay	Effect	Quantitative Data
ETP-46321	T-Cell Proliferation	Strong Inhibition	Data not available in a directly comparable format
Cytokine Secretion	Strong Inhibition	Data not available in a directly comparable format	
Idelalisib	T-Cell Proliferation	Inhibition	Significant effect at 25, 100, and 200 nM[1][2]
IFNγ Secretion	Inhibition	Reduced upon T-cell activation[3]	
IL-2 Secretion	Inhibition	Reduced upon T-cell activation	
TNFα Secretion	Inhibition	Reduced upon T-cell activation	

## Signaling Pathways

Both **ETP-46321** and idelalisib target the PI3K signaling pathway, a critical cascade in lymphocyte activation, proliferation, and survival. The diagram below illustrates the canonical PI3K/AKT/mTOR pathway and highlights the points of inhibition for both compounds.



## Experimental Workflow



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## References

- 1. Idelalisib and caffeine reduce suppression of T cell responses mediated by activated chronic lymphocytic leukemia cells | PLOS One [journals.plos.org]
- 2. Idelalisib and caffeine reduce suppression of T cell responses mediated by activated chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
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